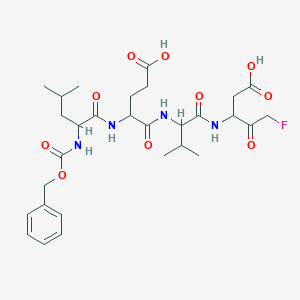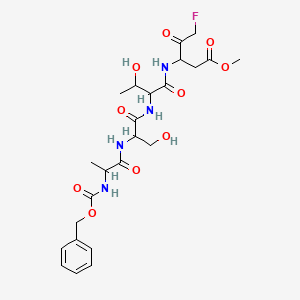
Protein SSX4 (31-50)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein SSX4
Aplicaciones Científicas De Investigación
Expression in Melanoma and Other Cancers
Protein SSX4 is a part of the SSX gene family, which includes SSX1, SSX2, SSX3, SSX4, and SSX5. These genes are known for their aberrant expression in various types of cancers, including melanoma. SSX proteins, considered as cancer/testis antigens, are potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) highlighted the heterogeneous expression of SSX proteins in melanoma lesions and cell lines, revealing the importance of assessing SSX expression for potential immunotherapeutic trials (dos Santos et al., 2000).
Interactions with Other Proteins
Research by de Bruijn et al. (2002) explored the interactions of SSX2, a closely related protein to SSX4, with other human proteins like RAB3IP and SSX2IP. This study suggested potential implications for the mechanisms underlying normal and malignant cellular growth, which could extend to SSX4 given its similarity to SSX2 (de Bruijn et al., 2002).
Structure Determination Techniques
In a broader context, advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) have been applied for high-resolution structural determination of proteins like SSX4. Boutet et al. (2012) demonstrated the efficacy of SFX in analyzing the structure of difficult-to-crystallize molecules (Boutet et al., 2012).
SSX-1 Specific CD4+ T Cells in Cancer-Free Individuals
Godefroy et al. (2007) assessed the presence of CD4+ T cells directed against the SSX-1 antigen, a family member of SSX4, in cancer-free individuals. Their findings are crucial for developing passive and active immunotherapeutic approaches against cancers expressing SSX antigens (Godefroy et al., 2007).
T Cell Immune Response Against SSX Proteins
He et al. (2008) highlighted the identification of a common HLA-A*0201-restricted epitope among SSX family members, including SSX4, which can evoke a strong T cell immune response. This has implications for the development of peptide-mediated immunotherapy (He et al., 2008).
Propiedades
Nombre del producto |
Protein SSX4 (31-50) |
|---|---|
Secuencia |
YFSKKEWEKMKSSEKIVYVY |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Protein SSX4 (31-50) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




